molecular formula C19H22N4O4 B2474762 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 894017-78-8

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B2474762
CAS No.: 894017-78-8
M. Wt: 370.409
InChI Key: DEUTVFFNUNSHLK-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a complex organic compound that features a pyrrolidinone ring, a dimethoxyphenyl group, and a pyridinylmethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the dimethoxyphenyl group is introduced to the pyrrolidinone ring.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with pyridin-2-ylmethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications in material science and catalysis.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea: Lacks the pyrrolidinone ring, which may affect its biological activity.

    1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the pyridinylmethyl group, potentially altering its interaction with molecular targets.

    1-(1-(3,4-Dimethoxyphenyl)-3-yl)-3-(pyridin-2-ylmethyl)urea: Lacks the oxopyrrolidinone structure, which may influence its stability and reactivity.

Uniqueness

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrrolidinone ring and the pyridinylmethyl urea moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-26-16-7-6-15(10-17(16)27-2)23-12-14(9-18(23)24)22-19(25)21-11-13-5-3-4-8-20-13/h3-8,10,14H,9,11-12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUTVFFNUNSHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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